molecular formula C33H40O11 B1253262 3,5,17-O-Triacetyl-7-O-benzoyl-15-hydroxycheiradone

3,5,17-O-Triacetyl-7-O-benzoyl-15-hydroxycheiradone

Cat. No. B1253262
M. Wt: 612.7 g/mol
InChI Key: ZVKOYCRXRKIGIP-JVQHIIJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,17-O-Triacetyl-7-O-benzoyl-15-hydroxycheiradone is a natural product found in Euphorbia polycaulis and Euphorbia decipiens with data available.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Research has demonstrated the synthesis of various benzoyl-related compounds, showcasing their potential in medicinal chemistry. For instance, Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino derivatives, highlighting their antimicrobial properties (Elgemeie et al., 2017). Similarly, Cushman et al. (1991) focused on synthesizing flavonoid analogues, including compounds with benzoyl groups, to investigate their protein-tyrosine kinase inhibitory activities (Cushman et al., 1991).

Natural Product Synthesis and Analysis

Studies like those by Matsumoto and Harada (1979) and Lin and Kinghorn (1983) have contributed to the synthesis and analysis of natural products containing benzoyl ester components. Matsumoto and Harada synthesized compounds like 11-benzoyloxy-12-methoxyabieta and 7β-acetoxy-12-benzoyloxy-11-methoxyabieta, important for understanding the structure and function of natural products (Matsumoto & Harada, 1979). Lin and Kinghorn identified new ingol esters with benzoyl components, enhancing our knowledge of macrocyclic diterpenes (Lin & Kinghorn, 1983).

Medicinal Applications and Bioactivity Studies

Research on compounds related to 3,5,17-O-Triacetyl-7-O-benzoyl-15-hydroxycheiradone has also included bioactivity studies. Ahmad et al. (2005) isolated myrsinol-type diterpene polyesters with benzoyl components from Euphorbia decipiens, showing activity against urease enzyme (Ahmad et al., 2005). Simpson et al. (2011) evaluated the anti-inflammatory activities of benzoyl ester clerodane diterpenoids, indicating the potential medicinal applications of such compounds (Simpson et al., 2011).

properties

Molecular Formula

C33H40O11

Molecular Weight

612.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,9S,12S,15R,16R)-2,4-diacetyloxy-1-(acetyloxymethyl)-7-hydroxy-5,9,11,11-tetramethyl-8-oxo-10-oxatetracyclo[7.6.1.03,7.012,16]hexadec-13-en-15-yl] benzoate

InChI

InChI=1S/C33H40O11/c1-17-15-33(39)24(25(17)41-19(3)35)27(42-20(4)36)32(16-40-18(2)34)23(43-28(37)21-11-9-8-10-12-21)14-13-22-26(32)31(7,29(33)38)44-30(22,5)6/h8-14,17,22-27,39H,15-16H2,1-7H3/t17-,22-,23+,24+,25-,26-,27+,31-,32+,33+/m0/s1

InChI Key

ZVKOYCRXRKIGIP-JVQHIIJCSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]3([C@@H](C=C[C@H]4[C@H]3[C@@](C2=O)(OC4(C)C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C3(C(C=CC4C3C(C2=O)(OC4(C)C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)O

synonyms

3,5,17-O-triacetyl-7-O-benzoyl-15-hydroxycheiradone
TABHC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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